

An In-depth Technical Guide to Methyl 3-Aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-aminobutanoate hydrochloride

Cat. No.: B176559

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties of **methyl 3-aminobutanoate hydrochloride**, with a focus on its molecular weight. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

Methyl 3-aminobutanoate hydrochloride is the hydrochloride salt of the methyl ester of 3-aminobutanoic acid. It is a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its chemical structure incorporates a chiral center, leading to the existence of (R) and (S) enantiomers.

Molecular Formula and Weight:

The molecular formula for **methyl 3-aminobutanoate hydrochloride** is C5H12ClNO2.^{[1][2][3]} Its molecular weight is approximately 153.61 g/mol .^{[1][2][3]} For comparison, the non-hydrochloride form, methyl 3-aminobutanoate, has a molecular formula of C5H11NO2 and a molecular weight of 117.15 g/mol . A related but distinct compound, methyl 3-aminopropanoate hydrochloride, possesses a molecular formula of C4H10ClNO2 and a molecular weight of 139.58 g/mol .^[4]

Quantitative Data Summary

A summary of the key quantitative data for **methyl 3-aminobutanoate hydrochloride** is presented in the table below. This information is crucial for its application in experimental settings.

Property	Value
Molecular Weight	153.61 g/mol [1][2][3]
Molecular Formula	C5H12CINO2[1][2][3]
CAS Number	139243-54-2 (for the (R)-enantiomer)[1][2][3]

Molecular Weight Breakdown

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below provides a detailed breakdown of the molecular weight calculation for **methyl 3-aminobutanoate hydrochloride** based on its molecular formula, C5H12CINO2.

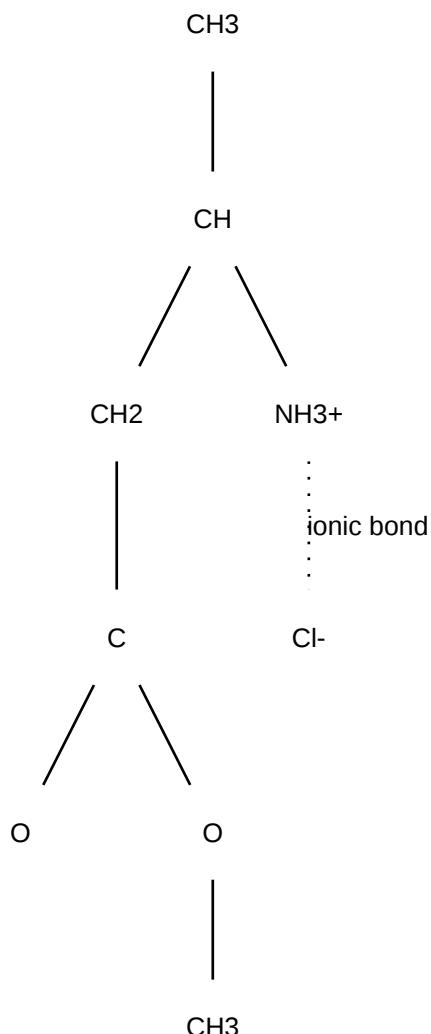
Element	Symbol	Count	Atomic Mass (g/mol)	Total Mass (g/mol)
Carbon	C	5	12.011	60.055
Hydrogen	H	12	1.008	12.096
Chlorine	Cl	1	35.453	35.453
Nitrogen	N	1	14.007	14.007
Oxygen	O	2	15.999	31.998
Total		153.609		

Note: The calculated molecular weight may vary slightly from the experimentally determined value due to isotopic abundances.

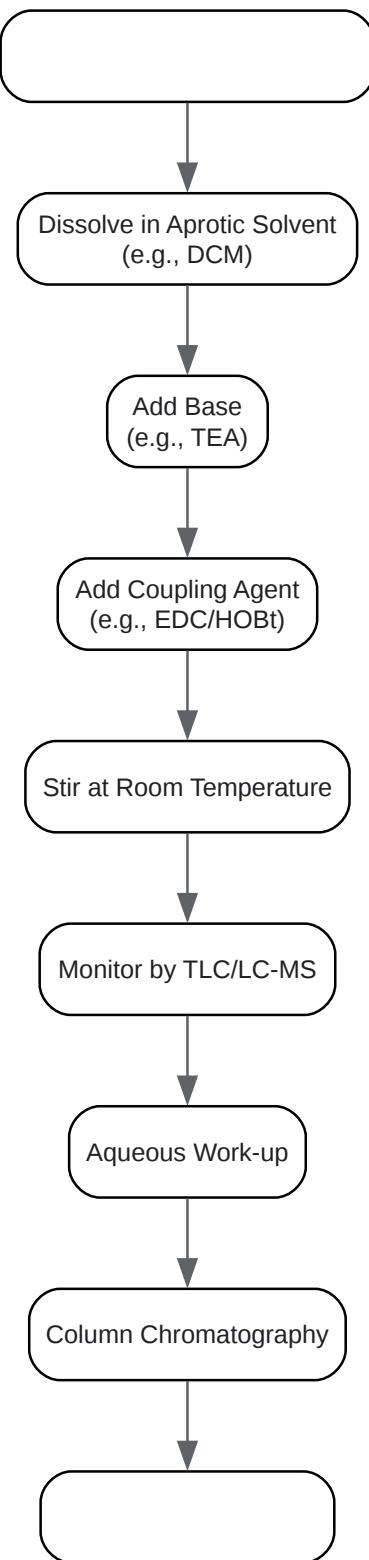
Experimental Protocols

Methyl 3-aminobutanoate hydrochloride is frequently utilized as a starting material in multi-step organic syntheses. A common application is in the formation of amide bonds, where the

amine group of the molecule reacts with a carboxylic acid or its activated derivative.


General Protocol for Amide Bond Formation:

- Reactant Preparation: Dissolve **methyl 3-aminobutanoate hydrochloride** (1 equivalent) and a carboxylic acid (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
- Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents), to the reaction mixture to neutralize the hydrochloride salt and the carboxylic acid.
- Coupling Agent: Introduce a peptide coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBr) (1.2 equivalents).
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, wash it with brine, and dry it over an anhydrous salt like sodium sulfate.
- Purification: Concentrate the organic phase under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain the desired amide.


Visualizations

The following diagrams illustrate key aspects of **methyl 3-aminobutanoate hydrochloride** in a research and development context.

Chemical Structure of Methyl 3-Aminobutanoate Hydrochloride

[Click to download full resolution via product page](#)*Chemical Structure Diagram*

Amide Synthesis Workflow

[Click to download full resolution via product page](#)*Experimental Workflow Diagram*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 2. calpaclab.com [calpaclab.com]
- 3. quora.com [quora.com]
- 4. #7 - Nitrogen - N [hobart.k12.in.us]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-Aminobutanoate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176559#methyl-3-aminobutanoate-hydrochloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com